molecular formula C18H16N4O B14885226 2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4(1H)-one

2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4(1H)-one

Cat. No.: B14885226
M. Wt: 304.3 g/mol
InChI Key: GMQPNNZLOSEVHK-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with an amino group, a benzimidazole moiety, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures ranging from 140°C to 220°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzimidazole moiety can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the benzimidazole moiety can produce various amine derivatives.

Mechanism of Action

The mechanism by which 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a benzimidazole moiety and an ethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, its ability to inhibit certain enzymes and receptors is enhanced by the presence of both the quinoline and benzimidazole rings .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4-one

InChI

InChI=1S/C18H16N4O/c1-2-22-14-10-6-3-7-11(14)16(23)15(17(22)19)18-20-12-8-4-5-9-13(12)21-18/h3-10H,2,19H2,1H3,(H,20,21)

InChI Key

GMQPNNZLOSEVHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=C1N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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